2,2,3,4-Tetramethyloxetene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

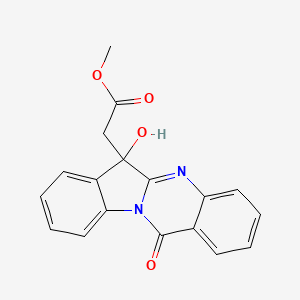

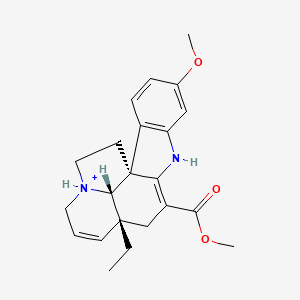

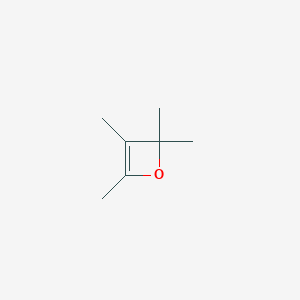

2,2,3,4-tetramethyloxetene is a member of oxetenes.

Scientific Research Applications

1. Electromechanical Actuators

Tetra(2,3-thienylene), a thiophene-fused [8]annulene derivative, exhibits redox-induced dimensional changes, which can be leveraged in polymeric electromechanical actuators. Investigations using density functional theory and cyclic voltammetry suggest its potential as a building block for such devices, with redox-induced dimensional change conserved upon dimerization. Theoretical predictions indicate a maximum dimensional change of 5.92% per repeat unit for the homodimer, and the redox cycle shows complete reversibility, emphasizing its suitability for single-molecule electromechanical actuators (Marsella et al., 2002).

2. Structural Characterization of SiO2-P2O5 Powders

In the study of SiO2-P2O5 systems, precursors like Tetraethoxysilane (TEOS) have been used for SiO2 synthesis. The research focuses on the impact of precursors, pH, and temperature on gelation and structural evolution. Such studies are crucial in understanding the behavior of these materials in various chemical and physical contexts, contributing significantly to the field of material science and nanotechnology (Sava et al., 2012).

3. Chemiluminescence Techniques in Energy Transfer Studies

The use of chemiluminescent techniques, employing Tetramethyl-1,2-dioxetane, for studying energy transfer and exciton behavior in polyvinylcarbazole films is another significant application. This research contributes to the understanding of energy transfer mechanisms in polymeric systems, which is vital in the development of advanced materials and photonics (Klöpffer et al., 1978).

4. Electrolyte Research in Lithium-Sulfur Batteries

Studies involving electrolytes based on Tetra(ethylene glycol) dimethyl ether (TEGDME) and 1,3-dioxolane (DOXL) are pivotal for advancing lithium-sulfur battery technology. The research explores the ionic conductivity and sulfur utilization in batteries, providing insights into optimizing battery performance and advancing energy storage technologies (Chang et al., 2002).

5. Synthesis Optimization in Organic Chemistry

The synthesis of 3,3,4,4-Tetraethoxybut-1-yne (TEB) and its cyclopropanation step optimization through statistical experimental design and multivariate modeling is another significant application. This kind of research is fundamental to organic synthesis, helping in the development of efficient and optimized synthetic pathways (Shang et al., 2014).

properties

Product Name |

2,2,3,4-Tetramethyloxetene |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

2,2,3,4-tetramethyloxete |

InChI |

InChI=1S/C7H12O/c1-5-6(2)8-7(5,3)4/h1-4H3 |

InChI Key |

ZDZUJEFODBVQAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC1(C)C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)

![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)